molecular formula C14H13FN4OS B11768989 5-(((4-Fluorophenyl)amino)methyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

5-(((4-Fluorophenyl)amino)methyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11768989
M. Wt: 304.34 g/mol
InChI Key: OFBLSBCCDICBOZ-UHFFFAOYSA-N
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Description

5-(((4-Fluorophenyl)amino)methyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that features a triazole ring, a furan ring, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((4-Fluorophenyl)amino)methyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol typically involves multi-step organic reactions. One common method starts with the preparation of the triazole ring, followed by the introduction of the furan-2-ylmethyl and 4-fluorophenyl groups. The reaction conditions often require the use of catalysts, specific temperature controls, and inert atmospheres to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(((4-Fluorophenyl)amino)methyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

5-(((4-Fluorophenyl)amino)methyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-(((4-Fluorophenyl)amino)methyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-(Furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol: Lacks the fluorophenyl group but shares the triazole and furan rings.

    5-(((4-Chlorophenyl)amino)methyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol: Similar structure with a chlorophenyl group instead of a fluorophenyl group.

Uniqueness

5-(((4-Fluorophenyl)amino)methyl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C14H13FN4OS

Molecular Weight

304.34 g/mol

IUPAC Name

3-[(4-fluoroanilino)methyl]-4-(furan-2-ylmethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H13FN4OS/c15-10-3-5-11(6-4-10)16-8-13-17-18-14(21)19(13)9-12-2-1-7-20-12/h1-7,16H,8-9H2,(H,18,21)

InChI Key

OFBLSBCCDICBOZ-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CN2C(=NNC2=S)CNC3=CC=C(C=C3)F

Origin of Product

United States

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